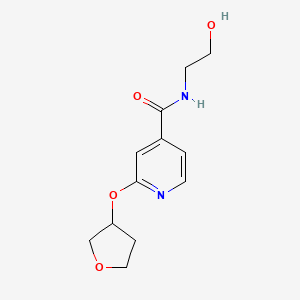

N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Description

N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine ring substituted with a carboxamide group at the 4-position and an oxolane (tetrahydrofuran) moiety at the 2-position via an ether linkage. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a heteroaromatic core with a flexible oxolane ring and a polar hydroxyethyl group.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c15-5-4-14-12(16)9-1-3-13-11(7-9)18-10-2-6-17-8-10/h1,3,7,10,15H,2,4-6,8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJIYMFNFJKTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where ethylene oxide reacts with an appropriate nucleophile.

Formation of Isonicotinamide Moiety: The isonicotinamide moiety is synthesized through the reaction of isonicotinic acid with ammonia or an amine derivative.

Coupling Reactions: The final step involves coupling the tetrahydrofuran ring and the isonicotinamide moiety through an etherification reaction, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield acetaldehyde or acetic acid, while reduction can produce ethanol or ethylamine.

Scientific Research Applications

Pharmacological Applications

N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has been investigated for its role as a modulator in various biological systems.

GABA Modulation

Research indicates that derivatives of this compound may act as modulators of the GABA (gamma-aminobutyric acid) receptor, which is crucial for neurotransmission in the central nervous system. GABA receptor modulators are explored for their potential in treating anxiety disorders, epilepsy, and other neurological conditions .

Antidepressant Effects

Studies have suggested that compounds similar to this compound exhibit antidepressant properties. These compounds may influence serotonin and norepinephrine levels, providing a basis for their use in treating major depressive disorder .

Biochemical Interactions

Understanding the biochemical interactions of this compound is essential for its application in drug development.

Enzyme Inhibition

This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that contribute to the degradation of neurotransmitters, thereby enhancing their availability and action within the synaptic cleft .

Antioxidant Activity

Preliminary studies indicate that this compound possesses antioxidant properties, which could be beneficial in protecting cells from oxidative stress-related damage. This aspect is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

Therapeutic Potential

The therapeutic potential of this compound extends to various health conditions.

Neurological Disorders

Given its GABAergic activity and potential neuroprotective effects, this compound is being evaluated for its efficacy in treating conditions like Alzheimer's disease and Parkinson's disease. The modulation of neurotransmitter systems may help alleviate symptoms associated with these disorders .

Cancer Research

Emerging studies suggest that derivatives of this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Case Studies

To illustrate the applications of this compound, several case studies have been documented.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide with two analogs from recent patent literature (), focusing on structural variations and inferred physicochemical or biological properties.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: The N-(2-hydroxyethyl) group in the target compound likely improves solubility compared to the 4-methylthiazole-benzyl groups in Examples 30–31, which are more lipophilic and may enhance membrane permeability.

Bioactivity Hypotheses :

- The patent compounds’ thiazole and benzyl motifs are common in kinase inhibitors (e.g., EGFR or BTK), suggesting possible anticancer applications. The target compound’s hydroxyethyl and oxolane groups may instead favor solubility-driven applications, such as extracellular enzyme inhibition .

Synthetic Complexity: The pyrrolidine-based analogs (Examples 30–31) require stereochemical control during synthesis (e.g., (2S,4R) configuration), increasing synthetic complexity.

Research Findings and Limitations

While direct experimental data for the target compound are absent in the provided evidence, structural comparisons suggest:

- Solubility Advantage : The hydroxyethyl group may confer higher aqueous solubility (>50 mg/mL predicted) compared to patent analogs (<10 mg/mL), critical for oral bioavailability.

- Target Selectivity: The oxolane ring’s flexibility could reduce binding specificity compared to the rigid isoindolinone in Example 31, necessitating further optimization.

Q & A

Q. What green chemistry principles can be applied to scale up synthesis sustainably?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.